N6-allyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-allyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4 and N6 positions. The N4 position features a 4-chlorophenyl group, while the N6 position is modified with an allyl chain. The core pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often explored for kinase inhibition and anticancer activity due to its ability to mimic purine bases. The allyl group at N6 contributes unsaturated character, which may influence reactivity and conformational flexibility.
Properties
Molecular Formula |
C20H17ClN6 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H17ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h2-11,13H,1,12H2,(H2,22,24,25,26) |
InChI Key |
SHAUQJDZPQOCQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at N4 and N6, impacting molecular weight, solubility, and lipophilicity. Below is a comparative analysis:
Key Observations:
- Solubility: The ethyl-substituted analog (316.79 g/mol) exhibits low aqueous solubility (0.5 µg/mL), likely due to reduced polarity. The target compound’s allyl group may marginally improve solubility compared to bulkier substituents like 4-methylbenzyl.
- Lipophilicity: Substituents such as trifluoromethyl () and chlorophenyl (target compound) increase logP, enhancing membrane permeability but risking metabolic instability.
- Steric Effects: Bulky groups (e.g., 4-methylbenzyl) may hinder binding to flat enzymatic pockets, whereas smaller chains (allyl, ethyl) offer conformational flexibility.
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